N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(3-methoxy-4-methylphenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is a complex organic compound with a unique structure that includes benzylsulfanyl, methoxy, and dinitrobenzamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the benzylsulfanyl group, followed by the introduction of the methoxy and dinitrobenzamide groups through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include benzyl chloride, sodium sulfide, and various nitro compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of certain biochemical processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular signaling and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide can be compared with other similar compounds, such as:
N-(1-Benzylsulfanyl-2,2,2-trichloro-ethyl)-benzamide: Similar structure but with trichloroethyl group instead of dinitrobenzamide.
N-(Benzylsulfanyl)-2-nitrobenzamide: Similar structure but with fewer nitro groups.
The uniqueness of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C26H25N5O7S |
---|---|
Molekulargewicht |
551.6 g/mol |
IUPAC-Name |
N-[3-benzylsulfanyl-1-[(2E)-2-[(3-methoxy-4-methylphenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C26H25N5O7S/c1-17-8-9-19(10-24(17)38-2)14-27-29-26(33)23(16-39-15-18-6-4-3-5-7-18)28-25(32)20-11-21(30(34)35)13-22(12-20)31(36)37/h3-14,23H,15-16H2,1-2H3,(H,28,32)(H,29,33)/b27-14+ |
InChI-Schlüssel |
VRKVGRUOHQXMIA-MZJWZYIUSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)/C=N/NC(=O)C(CSCC2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OC |
Kanonische SMILES |
CC1=C(C=C(C=C1)C=NNC(=O)C(CSCC2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.